
5-Butyl-3-(p-ethoxyphenyl)rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-3-(p-ethoxyphenyl)rhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a thiazolidine core with a butyl group at the 5-position and a p-ethoxyphenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-(p-ethoxyphenyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing rhodanine with an appropriate aldehyde in the presence of a base. For instance, the condensation of rhodanine with p-ethoxybenzaldehyde in the presence of piperidine as a catalyst can yield the desired product . The reaction is usually performed under solvent-free conditions or in an environmentally benign solvent to enhance yield and reduce reaction time .
Industrial Production Methods
Industrial production of rhodanine derivatives often employs green chemistry principles. Methods such as microwave-assisted synthesis and the use of ionic liquids as catalysts are common. These methods offer advantages like shorter reaction times, higher yields, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-3-(p-ethoxyphenyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-Butyl-3-(p-ethoxyphenyl)rhodanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Butyl-3-(p-ethoxyphenyl)rhodanine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications . The compound can also induce apoptosis in cancer cells by affecting DNA replication and causing cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene rhodanine: Known for its anticancer and antimicrobial activities.
5-(4-Methoxybenzylidene) rhodanine: Exhibits antiviral properties.
5-(4-Chlorobenzylidene) rhodanine: Used in the development of dyes and pigments.
Uniqueness
5-Butyl-3-(p-ethoxyphenyl)rhodanine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the butyl group and the p-ethoxyphenyl group enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
23517-75-1 |
|---|---|
Molecular Formula |
C15H19NO2S2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
5-butyl-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H19NO2S2/c1-3-5-6-13-14(17)16(15(19)20-13)11-7-9-12(10-8-11)18-4-2/h7-10,13H,3-6H2,1-2H3 |
InChI Key |
WCTHJFQWCCCEMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


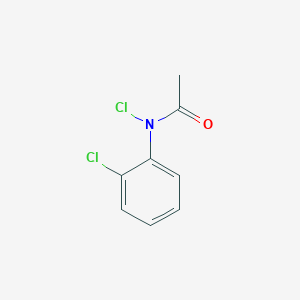
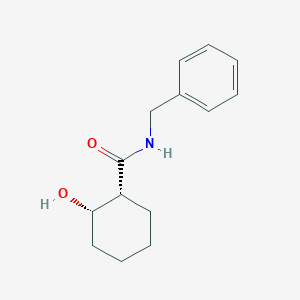
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
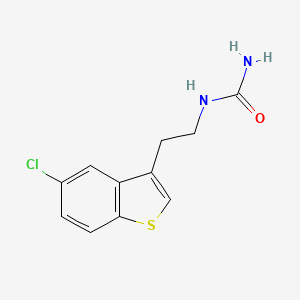
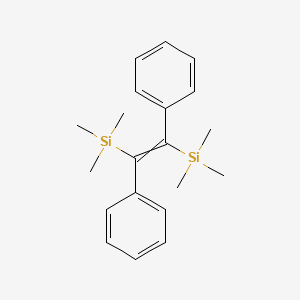
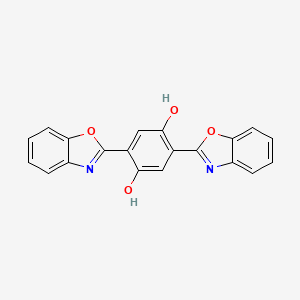
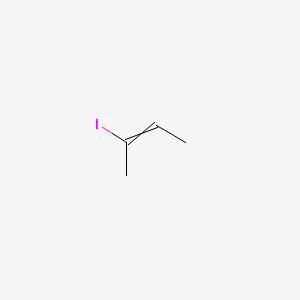
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)
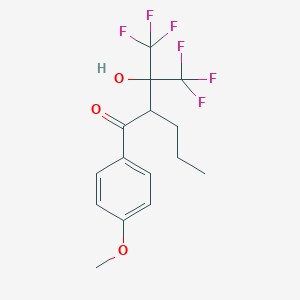
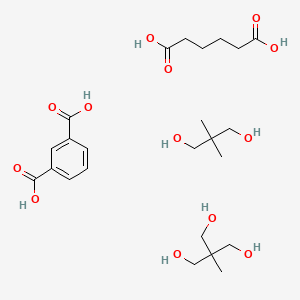
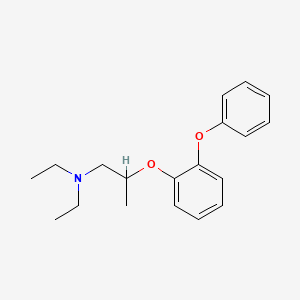
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
